molecular formula C12H18BrNO2S B1366338 N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide CAS No. 211311-65-8

N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide

Cat. No. B1366338
M. Wt: 320.25 g/mol
InChI Key: KKIIBZSWCOFSNB-UHFFFAOYSA-N
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Description

“N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide” is a chemical compound with the CAS Number: 211311-65-8. It has a molecular weight of 320.25 .


Molecular Structure Analysis

The molecular formula of “N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide” is C12H18BrNO2S . The InChI code for this compound is 1S/C12H18BrNO2S/c1-9(2)17(15,16)14-8-10(3)11-4-6-12(13)7-5-11/h4-7,9-10,14H,8H2,1-3H3 .

Scientific Research Applications

Catalysis and Synthesis

N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide and similar compounds have been explored for their roles in chemical synthesis and catalysis. For instance, Xiaojun Han (2010) demonstrated the use of related sulfonamides in the cross-coupling of 3-bromopyridine and sulfonamides, catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione, showcasing its potential in organic synthesis (Han, 2010). Additionally, the work presented by Kharkov University Bulletin Chemical Series in 2020 on the synthesis of various vinylsulfones and vinylsulfonamides, highlights the broad biological activities and utility in synthetic organic chemistry of these compounds (Kharkov University Bulletin Chemical Series, 2020).

Biocatalysis in Drug Metabolism

In the realm of biocatalysis and drug metabolism, M. Zmijewski et al. (2006) studied the use of a biaryl-bis-sulfonamide compound in the preparation of mammalian metabolites of a drug, using the Actinoplanes missouriensis strain. This study underlines the potential of sulfonamide compounds in facilitating the study of drug metabolism (Zmijewski et al., 2006).

Gas Permeation and Separation

Research by Kazuhiro Tanaka et al. (2006) demonstrated the efficacy of sulfonated polyimide membranes in gas permeation and separation, emphasizing the functional versatility of sulfonamide derivatives in industrial applications (Tanaka et al., 2006).

Sulfonamides in Medicinal Chemistry

In medicinal chemistry, Luo Yan et al. (2006) developed new sulfonamides as potent adenosine A2B receptor antagonists, showcasing the relevance of sulfonamide compounds in the development of therapeutic agents (Yan et al., 2006).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for “N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide” can be found on the product link provided .

properties

IUPAC Name

N-[2-(4-bromophenyl)propyl]propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2S/c1-9(2)17(15,16)14-8-10(3)11-4-6-12(13)7-5-11/h4-7,9-10,14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIIBZSWCOFSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432963
Record name N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide

CAS RN

211311-65-8
Record name N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide
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N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide
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N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide
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N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide
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N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide
Reactant of Route 6
N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide

Citations

For This Compound
1
Citations
BH Kaae, K Harpsøe, JS Kastrup, AC Sanz… - Chemistry & biology, 2007 - cell.com
Dimeric positive allosteric modulators of ionotropic glutamate receptors were designed, synthesized, and characterized pharmacologically in electrophysiological experiments. The …
Number of citations: 67 www.cell.com

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